molecular formula C8H9N3O3S B14629074 3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione CAS No. 57941-98-7

3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione

Cat. No.: B14629074
CAS No.: 57941-98-7
M. Wt: 227.24 g/mol
InChI Key: XCCUQEGWSQFWAL-UHFFFAOYSA-N
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Description

3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione is a heterocyclic compound that belongs to the class of pyridothiadiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate and thiourea, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted pyridothiadiazines .

Scientific Research Applications

3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione is unique due to its specific substitution pattern and the presence of both pyridine and thiadiazine rings. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

57941-98-7

Molecular Formula

C8H9N3O3S

Molecular Weight

227.24 g/mol

IUPAC Name

3-ethyl-2,2-dioxo-1H-pyrido[2,3-c][1,2,6]thiadiazin-4-one

InChI

InChI=1S/C8H9N3O3S/c1-2-11-8(12)6-4-3-5-9-7(6)10-15(11,13)14/h3-5H,2H2,1H3,(H,9,10)

InChI Key

XCCUQEGWSQFWAL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(NS1(=O)=O)N=CC=C2

Origin of Product

United States

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